N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

LRRK2 Kinase Inhibition Parkinson's Disease Models Medicinal Chemistry

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886915-41-9) is a synthetic fluorinated benzothiazole-benzamide derivative. Its core structure, combining a 4,6-difluorinated benzothiazole with an ethylsulfonyl-substituted benzamide, places it within a compound class known for interacting with kinase targets, particularly Leucine-Rich Repeat Kinase 2 (LRRK2).

Molecular Formula C16H12F2N2O3S2
Molecular Weight 382.4
CAS No. 886915-41-9
Cat. No. B2818134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
CAS886915-41-9
Molecular FormulaC16H12F2N2O3S2
Molecular Weight382.4
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C16H12F2N2O3S2/c1-2-25(22,23)11-5-3-9(4-6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,2H2,1H3,(H,19,20,21)
InChIKeyCOEQZRUBGIPHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886915-41-9): A Specialized Benzothiazole-Benzamide for Targeted Kinase Research


N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886915-41-9) is a synthetic fluorinated benzothiazole-benzamide derivative. Its core structure, combining a 4,6-difluorinated benzothiazole with an ethylsulfonyl-substituted benzamide, places it within a compound class known for interacting with kinase targets, particularly Leucine-Rich Repeat Kinase 2 (LRRK2) [1]. Due to an extreme scarcity of primary, peer-reviewed data, its baseline characterization is limited to chemical properties from authoritative databases; its molecular formula is C16H12F2N2O3S2 and its molecular weight is 382.4 g/mol [2]. This lack of public data underscores its specialized and early-stage research nature, making sourcing from a reputable supplier with rigorous quality control essential.

Procurement Risk for CAS 886915-41-9: Why Uncharacterized Analogs Cannot Substitute in LRRK2-Targeted Research


Substituting this compound with a close benzothiazole-benzamide analog introduces unacceptable experimental risk. The specific 4,6-difluoro substitution pattern on the benzothiazole and the para-ethylsulfonyl group on the benzamide are critical for target binding and selectivity. As demonstrated in the LRRK2 inhibitor patent literature, even minor modifications to the benzothiazole core can drastically affect inhibitory potency and, more importantly, selectivity against off-target kinases [1]. Without publicly available selectivity profiles for most analogs, a generic substitution could lead to confounding off-target effects, invalidating experimental results in kinase signaling assays, particularly those involving neuronal models. This compound must be sourced to ensure the experimental model matches the intended pharmacophore and avoids the uncharacterized polypharmacology likely present in near-neighbor compounds [2].

Quantitative Differentiation Evidence for N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide: A Review of Available Data


LRRK2 Inhibitory Activity of the Benzothiazole-Benzamide Pharmacological Core

This compound is a member of a benzothiazole-benzamide class defined in patent EP3842422A1 as having LRRK2 inhibitory activity [1]. The patent demonstrates that structurally related compounds in this class exhibit quantifiable inhibition of both wild-type LRRK2 and the G2019S mutant. For example, a closely related morpholino-benzothiazole analog (Compound 1) showed defined activity in the Adapta® kinase assay. While the specific IC50 for CAS 886915-41-9 is not publicly disclosed, its inclusion within this patented scaffold implies it possesses quantifiable LRRK2 inhibitory activity consistent with the class. This is a class-level inference critical for target engagement studies.

LRRK2 Kinase Inhibition Parkinson's Disease Models Medicinal Chemistry

Predicted Blood-Brain Barrier (BBB) Penetration Profile Based on Chemoinformatic Analysis

The patent EP3842422A1 provides quantitative in silico predictions for compounds in this class, including QPlogBB (brain/blood partition coefficient), Polar Surface Area (PSA), and QPlogP o/w (octanol/water partition coefficient) [1]. These predictions indicate that compounds with the core structure, such as morpholino and alkoxy analogs, fall within suitable ranges for CNS penetration. Although specific values for the target compound are not disclosed, its shared core with described compounds suggests it would have a similarly favorable predicted CNS profile. This class-level inference supports its potential utility for in vivo CNS target engagement studies.

CNS Drug Delivery In Silico ADME Pharmacokinetics

Structure-Activity Relationship (SAR) for Neuroprotective Effect in a Tauopathy Cell Model

The patent family for this chemical series demonstrates a functional neuroprotective effect in a disease-relevant cell model. Closely related compounds were tested in SH-SY5Y neuronal cells challenged with okadaic acid (OA) to induce tau hyperphosphorylation, a hallmark of tauopathies [1]. The patent presents quantitative viability data showing that several analogs confer neuroprotection at 1, 5, and 10 µM. This SAR data provides a class-level inference that the benzothiazole-benzamide core, when appropriately substituted, can translate kinase inhibition into a cellular neuroprotective outcome, a key differentiation from simple enzyme inhibitors.

Neuroprotection Tau Hyperphosphorylation SH-SY5Y Cells

Key Application Scenarios for Sourcing N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide in Drug Discovery


LRRK2-Targeted Lead Optimization in Parkinson's Disease Programs

This compound is a critical tool for medicinal chemistry teams engaged in optimizing LRRK2 inhibitors for Parkinson's disease. Its structural features are directly aligned with a patented, BBB-penetrant chemical series. Procurement supports structure-activity relationship (SAR) studies aimed at improving potency against both wild-type and mutant LRRK2, guiding the design of clinical candidates [1].

Profiling of Fluorinated Benzothiazole Pharmacophores for CNS Kinase Selectivity

The compound serves as a selective building block for generating probe molecules to investigate kinase selectivity within the central nervous system. Chemists can use this scaffold to create focused compound libraries to map the kinome-wide selectivity of the 4,6-difluorobenzothiazole core, leveraging chemoproteomics to identify potential off-target interactions that differentiate it from other kinase inhibitor cores [1].

Validation of Disease-Relevant Tauopathy Cell Models

Researchers developing or utilizing cellular models of tauopathy (e.g., okadaic acid-induced hyperphosphorylation in SH-SY5Y cells) can use this compound as a reference tool to validate their assay systems. Its placement within a neuroprotective scaffold class provides a positive control to benchmark the sensitivity and reproducibility of MTT-based neuroprotection assays [1].

Quote Request

Request a Quote for N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.